2-Quinolin-4-ylpropane-1,3-diol
Description
2-Quinolin-4-ylpropane-1,3-diol is a quinoline-derived compound featuring a propane-1,3-diol backbone substituted at the 4-position of the quinoline ring. The propane-1,3-diol moiety may enhance solubility or enable hydrogen bonding, influencing bioavailability and interaction with biological targets.
Properties
CAS No. |
213478-40-1 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24g/mol |
IUPAC Name |
2-quinolin-4-ylpropane-1,3-diol |
InChI |
InChI=1S/C12H13NO2/c14-7-9(8-15)10-5-6-13-12-4-2-1-3-11(10)12/h1-6,9,14-15H,7-8H2 |
InChI Key |
FUCGYYINVRESBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CO)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Quinolin-4-ylpropane-1,3-diol with structurally or functionally related quinoline and diol-containing compounds, highlighting key differences in synthesis, properties, and applications.
Structural and Functional Analogues
2.1.1. 4-(1,2,3-Triazol-2-yl)quinolin-2-ones
- Structure: Features a triazole ring at the quinoline 4-position instead of the propane-1,3-diol chain.
- Synthesis: Prepared via click chemistry using 4-azido-2-quinolinones and active methylene compounds (e.g., pentane-2,4-dione) .
- Bioactivity : Demonstrates antioxidant and antiproliferative effects, attributed to the triazole ring’s electron-withdrawing properties and ability to engage in hydrogen bonding .
- Key Difference : The triazole substituent may enhance metabolic stability compared to the diol group but reduce hydrophilicity.
2.1.2. 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
- Structure: Combines a quinoline scaffold with a chalcone (α,β-unsaturated ketone) moiety.
- Synthesis: Synthesized via Claisen-Schmidt condensation of 3-acetylquinoline derivatives and 4-chlorobenzaldehyde (72% yield) .
- Bioactivity : Exhibits antimicrobial and anticancer activities, likely due to the chalcone group’s ability to disrupt cellular membranes or inhibit kinases .
- Key Difference: The conjugated enone system enables π–π stacking interactions, enhancing crystallinity and thermal stability compared to diol derivatives .
2.1.3. 4-(2-Quinoxalinyl-3-butene)-1,2-diol
- Structure: Substitutes quinoxaline (a benzene-fused pyrazine) for quinoline, with a butene-linked diol group.
- Relevance: The diol group may improve water solubility, similar to this compound, but the quinoxaline core alters electronic properties and binding affinity .
2.1.4. 2-Amino-2-(hydroxymethyl)propane-1,3-diol Compounds
- Structure: Propane-1,3-diol backbone with an amino-hydroxymethyl substituent.
- Application : Used in gas treatment processes (e.g., liquefied hydrocarbon gas purification) due to strong hydrogen-bonding capacity .
Comparative Data Table
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